molecular formula C15H21FN2O3 B1443165 tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate CAS No. 1334146-59-6

tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate

Cat. No. B1443165
CAS RN: 1334146-59-6
M. Wt: 296.34 g/mol
InChI Key: FSVKQIAQVTZEQQ-UHFFFAOYSA-N
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Description

“tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” is a chemical compound with the CAS Number: 1334146-59-6 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Zhao, Guo, Lan, and Xu (2017) describes the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). The compound was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

  • Crystal Structure Analysis : Oku, Naito, Yamada, and Katakai (2004) conducted crystallographic studies on a similar compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, revealing its successful growth from an ethyl acetate solution and its cis-conformer structure in the urethane linkage (Oku, Naito, Yamada, & Katakai, 2004).

Applications in Organic Chemistry

  • Organic Synthesis : Smith, El‐Hiti, and Alshammari (2013) reported on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the synthesis of various substituted products via the reactions of dilithium reagents (Smith, El‐Hiti, & Alshammari, 2013).

  • Environmental Studies : In an environmental context, Gonzalez-Olmos and Iglesias (2008) investigated the solubility of fuel oxygenates, including methyl tert-butyl ether (MTBE), in aqueous media. This research is critical for understanding the environmental fate and transport of such compounds (Gonzalez-Olmos & Iglesias, 2008).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. For detailed safety and hazards information, it is recommended to refer to the MSDS (Material Safety Data Sheet) provided by the supplier .

Future Directions

The future directions for the research and application of this compound are not provided in the search results. For potential future directions, it is recommended to refer to the peer-reviewed papers and technical documents related to this compound .

properties

IUPAC Name

tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVKQIAQVTZEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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